molecular formula C14H14O2 B1196712 1-(6-methoxynaphthalen-2-yl)propan-1-one CAS No. 2700-47-2

1-(6-methoxynaphthalen-2-yl)propan-1-one

Cat. No.: B1196712
CAS No.: 2700-47-2
M. Wt: 214.26 g/mol
InChI Key: LWOTXBQKJLOAOZ-UHFFFAOYSA-N
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Description

1-(6-Methoxynaphthalen-2-yl)propan-1-one is a ketone derivative featuring a naphthalene backbone substituted with a methoxy group at position 6 and a propan-1-one moiety at position 2. Its molecular formula is C₁₄H₁₄O₂, and it serves as a critical intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

1-(6-methoxynaphthalen-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-3-14(15)12-5-4-11-9-13(16-2)7-6-10(11)8-12/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOTXBQKJLOAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181493
Record name 1-(6-Methoxy-2-naphthyl)propan-1-one
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2700-47-2
Record name 1-(6-Methoxy-2-naphthalenyl)-1-propanone
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Record name 1-(6-Methoxy-2-naphthyl)propan-1-one
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Record name 1-(6-methoxy-2-naphthyl)propan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6-methoxynaphthalen-2-yl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 6-methoxy-2-naphthalene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs in a non-polar solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Another method involves the bromination of 6-methoxy-2-naphthalene followed by a Grignard reaction with propionyl chloride

Industrial Production Methods

Industrial production of this compound often employs large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(6-methoxynaphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol, tetrahydrofuran

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted naphthyl derivatives

Mechanism of Action

The mechanism of action of 1-(6-methoxynaphthalen-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in medicinal chemistry, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain . The methoxy and propanone groups play crucial roles in binding to the active sites of these enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Synthesis Method Applications Reference
This compound C₁₄H₁₄O₂ Methoxy (position 6), propan-1-one (position 2) Reaction of 6-methoxy-2-acetonaphthone with N-dimethylformamide dimethyl acetal (DMF-DMA) Catalysis, pharmaceuticals, analytical standards
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one C₁₈H₂₁NO₃ Morpholine ring Derived from Naproxen via morpholine substitution Biological activity studies (e.g., anti-inflammatory)
(E)-1-(benzo[d][1,3]dioxol-6-yl)-3-(6-methoxynaphthalen-2-yl)prop-2-en-1-one C₂₀H₁₆O₄ Chalcone backbone (α,β-unsaturated ketone), benzodioxole Claisen-Schmidt condensation Nonlinear optical (NLO) materials, UV absorption
2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one C₁₄H₁₃BrO₂ Bromine at propanone position Bromination of parent compound Intermediate for further functionalization (e.g., nucleophilic substitution)
3-(6-Methoxy-2-naphthyl)-1-(2-pyridyl)-prop-2-en-1-one C₁₉H₁₅NO₂ Pyridine ring, α,β-unsaturated ketone Aldol condensation Medicinal chemistry (crystal structure analyzed via X-ray diffraction)

Key Findings

Structural Modifications and Reactivity: The morpholine derivative (C₁₈H₂₁NO₃) exhibits enhanced solubility and bioavailability compared to the parent compound, making it suitable for drug design . Bromination at the propanone position (C₁₄H₁₃BrO₂) introduces a reactive site for further synthetic modifications, such as Suzuki coupling or nucleophilic substitutions .

Optical and Electronic Properties: Chalcone derivatives (e.g., C₂₀H₁₆O₄) demonstrate strong UV absorption and nonlinear optical responses due to extended π-conjugation, highlighting their utility in photonic materials .

Biological Activity :

  • Semicarbazide derivatives synthesized from this compound show broad-spectrum antimicrobial and anticancer activities, attributed to the semicarbazide pharmacophore .

Analytical Utility :

  • The parent compound’s stability and distinct fragmentation pattern in GC/TOF-MS make it a reliable internal standard for NPS detection .

Biological Activity

1-(6-Methoxynaphthalen-2-yl)propan-1-one, a compound with notable biochemical properties, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, cellular effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a naphthalene ring substituted with a methoxy group and a propanone moiety. Its molecular formula is C20H18O2C_{20}H_{18}O_2, and it exhibits significant interactions with various biological macromolecules, influencing their functions.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins:

  • Enzyme Inhibition : The compound acts as an inhibitor of enoyl-acyl carrier protein reductase, an enzyme crucial for bacterial fatty acid biosynthesis. This inhibition disrupts metabolic processes in bacteria, leading to antibacterial effects.
  • Cell Signaling Modulation : It influences cell signaling pathways by affecting gene expression and cellular metabolism. This modulation can alter the growth and survival of various cell types, including cancer cells.

Antibacterial Effects

This compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it effectively inhibits bacterial growth by interfering with metabolic pathways essential for cell survival.

Anti-inflammatory Properties

Research suggests that this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which play a role in the inflammatory response. This inhibition can potentially reduce inflammation and pain in various conditions.

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cells. The compound has been tested against several cancer cell lines, demonstrating significant cytotoxicity and the ability to arrest the cell cycle at specific phases .

Case Studies and Research Findings

StudyFindingsReference
Antibacterial ActivityInhibits growth of E. coli and S. aureus; IC50 values indicate effectiveness at low concentrations.
Anti-inflammatory EffectsReduces COX enzyme activity; potential use in treating inflammatory diseases.
Anticancer ActivityInduces apoptosis in MCF-7 breast cancer cells; G0/G1 phase arrest observed.

Dosage Effects and Stability

The biological effects of this compound vary with dosage:

  • Low Doses : Effective in inhibiting bacterial growth without significant cytotoxicity to mammalian cells.
  • High Doses : May lead to adverse effects; careful dosage optimization is necessary for therapeutic applications.

Stability in Laboratory Conditions

The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its stability profile is crucial for its potential use in pharmaceutical formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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